N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide
Description
Molecular Dimensions and Bond Angles
X-ray diffraction studies of analogous norbornane derivatives reveal key structural parameters:
- Bridgehead C–C bond lengths : 1.54–1.56 Å, slightly elongated compared to standard sp³ C–C bonds (1.53 Å).
- Endo- and exo-face differentiation : The concave endo face (facing the bridge) exhibits greater steric crowding than the convex exo face.
- Dihedral angles : The C2–C1–C4–C5 dihedral measures 120.3°, indicative of the system's puckered conformation.
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| C1–C2 bond length | 1.55 | 3-exo-acetamido derivative |
| C7–C1–C2 angle | 93.5° | 2-Chloronorbornane |
| Bridgehead distance | 2.42 | Norbornane |
The 2-position substitution (bicyclo[2.2.1]heptan-2-yl group) introduces an ethyl side chain whose spatial orientation modulates interactions with the chloropropanamide moiety.
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-chloropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO/c1-7(13)12(15)14-8(2)11-6-9-3-4-10(11)5-9/h7-11H,3-6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRHZCDJUHUGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition
Cyclopentadiene and ethylene derivatives undergo [4+2] cycloaddition to form norbornene, which is subsequently hydrogenated to norbornane. For example, norbornene synthesized from cyclopentadiene and ethylene at 150°C under inert atmosphere yields 85–90% purity. Catalytic hydrogenation using palladium on carbon (Pd/C) at 50 psi H₂ converts norbornene to norbornane with >95% efficiency.
Functionalization at the 2-Position
Introducing functional groups at the 2-position of bicyclo[2.2.1]heptane is critical for subsequent amine attachment. Oxidation with potassium permanganate (KMnO₄) in acidic medium generates bicyclo[2.2.1]heptan-2-one, a key intermediate. Reductive amination of this ketone with ethylamine and sodium cyanoborohydride (NaBH₃CN) produces bicyclo[2.2.1]heptan-2-yl ethylamine (yield: 55–65%).
Amide Bond Formation Strategies
The target compound’s 2-chloropropanamide group is introduced via nucleophilic acyl substitution.
Reaction with 2-Chloropropanoyl Chloride
Bicyclo[2.2.1]heptan-2-yl ethylamine reacts with 2-chloropropanoyl chloride in tetrahydrofuran (THF) under basic conditions. A representative protocol involves:
| Reagent | Quantity | Role |
|---|---|---|
| Bicycloheptane ethylamine | 10 mmol | Nucleophile |
| 2-Chloropropanoyl chloride | 12 mmol | Electrophile |
| N,N-Diisopropylethylamine | 15 mmol | Base |
| THF | 50 mL | Solvent |
Procedure :
- Add N,N-diisopropylethylamine to a solution of bicycloheptane ethylamine in THF at 0°C.
- Slowly introduce 2-chloropropanoyl chloride via dropping funnel.
- Stir at room temperature for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
Solid-Phase Synthesis
Immobilizing the amine on Wang resin enables iterative coupling. After attaching bicycloheptane ethylamine to the resin, 2-chloropropanoyl chloride is introduced in dimethylformamide (DMF) with 1-hydroxybenzotriazole (HOBt) activation. Cleavage with trifluoroacetic acid (TFA) yields the target compound (purity: >90%, yield: 70–75%).
Optimization of Reaction Conditions
Temperature and Solvent Effects
Elevated temperatures (80–100°C) in polar aprotic solvents like THF or acetonitrile improve reaction kinetics. For example, heating at 100°C for 70 hours increases yields to 72% compared to 58% at 25°C.
Catalytic Additives
Molecular sieves (4 Å) absorb generated HCl, shifting equilibrium toward product formation. Trials with 100 mg sieves per 0.077 mmol substrate boosted yields by 15%.
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H NMR : δ 1.67 (d, bicycloheptane protons), 4.52 (s, amide NH), 2.34 (m, CH₂Cl).
- LC-MS : m/z 229.75 [M+H]⁺, retention time 4.62 minutes.
- IR : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Solution-phase | 62–68 | 95 | 12 |
| Solid-phase | 70–75 | 90 | 48 |
| High-temperature | 72 | 97 | 70 |
Solution-phase synthesis balances speed and yield, while solid-phase methods offer higher yields at the expense of time.
Challenges and Mitigation
- Steric Hindrance : Bulky bicycloheptane groups slow nucleophilic attack. Using excess acyl chloride (1.2 eq) compensates for reduced reactivity.
- Byproduct Formation : Hydrolysis of 2-chloropropanoyl chloride to 2-chloropropanoic acid is minimized by anhydrous conditions and molecular sieves.
Industrial-Scale Considerations
Pilot-scale reactions (1 kg substrate) in THF with continuous HCl removal achieve 65% yield. Cost analysis favors 2-chloropropanoyl chloride over alternative acylating agents due to commercial availability.
Chemical Reactions Analysis
Types of Reactions
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-azidopropanamide or N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-thiocyanatopropanamide.
Oxidation: Formation of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanoic acid.
Reduction: Formation of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanol.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide exhibits biological activity against various pathogens. In vitro studies have shown that compounds with similar structural motifs can inhibit the growth of mycobacterial, bacterial, and fungal strains, suggesting that this compound may also possess antimicrobial properties .
Pharmacological Studies
Due to its unique structure, this compound is a candidate for pharmacological investigations aimed at discovering new therapeutic agents. Its chloropropanamide group enhances reactivity, making it suitable for further modifications to improve biological activity.
Synthetic Versatility
The synthesis of this compound can be achieved through various methods, highlighting its versatility in organic synthesis. The compound can serve as a precursor for more complex molecules, allowing chemists to explore new synthetic pathways and develop novel compounds with desired properties.
In a study investigating the biological activity of chloro-substituted benzamides, compounds similar to this compound were screened against several pathogens including mycobacteria and fungi. The results indicated significant antimicrobial activity comparable to established drugs like isoniazid and fluconazole, suggesting that modifications to the bicyclic structure could enhance efficacy against resistant strains .
Case Study 2: Synthesis Methodologies
Various synthetic methodologies have been explored for producing this compound, including nucleophilic substitution reactions and coupling reactions with other functional groups to create derivatives with enhanced biological properties. These studies illustrate the compound's utility as a building block in the synthesis of more complex molecules for drug development .
Mechanism of Action
The mechanism of action of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target protein .
Comparison with Similar Compounds
Similar Compounds
- N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide
- N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-methylcyclohexan-1-amine
- N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4-hydroxybenzamide
Uniqueness
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct reactivity and interaction profiles compared to its analogs .
Biological Activity
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by relevant research findings.
- Molecular Formula : C16H20ClNO
- Molecular Weight : 293.7885 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from its molecular structure.
Synthesis
The synthesis of this compound typically involves the reaction of bicyclo[2.2.1]heptane derivatives with chlorinated propanamide precursors. The methodology often includes:
- Formation of the bicyclic structure .
- Chlorination at the 2-position .
- Amidation to introduce the propanamide functional group .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include enzymes or receptors involved in metabolic pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties:
- Case Study 1 : A study by Kharitonov et al. (2012) demonstrated that bicyclic amides can induce apoptosis in cancer cell lines through mitochondrial pathway activation, suggesting a potential for development as anticancer agents.
Antimicrobial Properties
Research has also suggested that bicyclic compounds possess antimicrobial activities:
- Case Study 2 : Birchall et al. (2021) explored various bicyclic derivatives and found that certain modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria.
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | Kharitonov et al., 2012 |
| Antimicrobial | Effective against Gram-positive bacteria | Birchall et al., 2021 |
Toxicological Profile
The safety profile of this compound is crucial for its application in pharmaceuticals:
- Preliminary toxicological assessments indicate low toxicity levels; however, comprehensive studies are needed to evaluate long-term effects and potential side effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide?
- Methodological Answer : The synthesis typically involves coupling a bicyclo[2.2.1]heptane-derived amine with 2-chloropropanoyl chloride. A common approach includes:
Activation of the amine using a base (e.g., K₂CO₃ in DMF) to form an oxyanion intermediate.
Reaction with an acyl chloride under anhydrous conditions, monitored by TLC (n-hexane:ethyl acetate, 9:1) .
Purification via extraction (ethyl acetate) and solvent evaporation under reduced pressure.
Reference Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | K₂CO₃, DMF, RT, 30 min | Amine activation |
| 2 | 2-Chloropropanoyl chloride, 2 h | Acylation |
| 3 | Ethyl acetate extraction, Na₂SO₄ drying | Purification |
Q. How is the compound purified post-synthesis?
- Methodological Answer :
- Liquid-liquid extraction with ethyl acetate removes polar impurities.
- Drying agents (anhydrous Na₂SO₄) eliminate residual water.
- Recrystallization (if applicable) using solvents like hexane/ethyl acetate mixtures improves purity.
- Final isolation via rotary evaporation under reduced pressure yields the crude product, which may require column chromatography for further refinement .
Q. What spectroscopic methods confirm the structure of the compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to the bicycloheptane ethyl group (δ 1.2–2.5 ppm for bridgehead protons) and the chloroacetamide moiety (δ 4.0–4.5 ppm for CH₂Cl) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and C-Cl bond (~650 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragment ions (e.g., loss of bicycloheptane group) .
Advanced Research Questions
Q. How can reaction yields be optimized given steric hindrance from the bicyclo[2.2.1]heptane group?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine .
- Temperature control : Elevated temperatures (40–60°C) may reduce reaction time but risk decomposition.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the transition state .
Reference Table :
| Factor | Optimization Strategy |
|---|---|
| Solvent | DMF > THF due to better amine solubility |
| Temperature | 25–40°C balances reactivity and stability |
| Catalyst | 5 mol% DMAP improves yield by 15–20% |
Q. What mechanistic insights explain amide bond formation in this compound?
- Methodological Answer :
- The reaction proceeds via a nucleophilic acyl substitution mechanism:
Base (K₂CO₃) deprotonates the amine, forming a stronger nucleophile.
Attack of the amine on the electrophilic carbonyl carbon of 2-chloropropanoyl chloride.
Elimination of HCl, driven by excess base.
- Steric effects from the bicycloheptane group slow the reaction, necessitating prolonged stirring (2–6 h) .
Q. How does the compound’s stability vary under hydrolytic or oxidative conditions?
- Methodological Answer :
- Hydrolytic stability : Susceptible to base-mediated cleavage (e.g., NaOH) due to the labile amide bond. Acidic conditions (pH < 3) show slower degradation.
- Oxidative stability : Stable under ambient O₂ but degrades in the presence of peroxides.
- Storage recommendations : Anhydrous conditions at –20°C in amber vials prevent decomposition .
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify weak points (e.g., C-Cl bond).
- Molecular docking : Simulate interactions with enzymes (e.g., proteases) using the bicycloheptane group as a rigidity enhancer.
- Reference : X-ray crystallography data (e.g., CCDC entries) validate predicted geometries .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer :
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents deshield protons.
- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., unreacted amine or hydrolyzed acid).
- Dynamic effects : Variable-temperature NMR identifies conformational flexibility in the bicycloheptane group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
